molecular formula C18H23FN2O2 B496460 {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE

{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE

Cat. No.: B496460
M. Wt: 318.4g/mol
InChI Key: KTFLYQNIMVZBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with a fluorophenyl group and a morpholinylpropylamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the morpholinylpropylamine moiety via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity, and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenation and nitration reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include substituted furans, amines, and halogenated derivatives, which can be further utilized in various applications.

Scientific Research Applications

{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the morpholinylpropylamine moiety facilitates its transport across cellular membranes. This compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE stands out due to its unique combination of a furan ring and a morpholinylpropylamine moiety, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C18H23FN2O2

Molecular Weight

318.4g/mol

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C18H23FN2O2/c19-17-5-2-1-4-16(17)18-7-6-15(23-18)14-20-8-3-9-21-10-12-22-13-11-21/h1-2,4-7,20H,3,8-14H2

InChI Key

KTFLYQNIMVZBEU-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNCC2=CC=C(O2)C3=CC=CC=C3F

Canonical SMILES

C1COCCN1CCCNCC2=CC=C(O2)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.